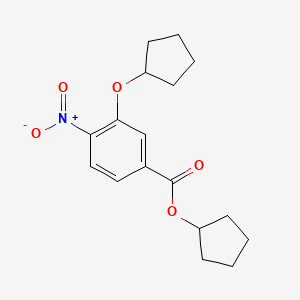
Cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate
Cat. No. B8347977
M. Wt: 319.4 g/mol
InChI Key: HRBJTEPQKMHQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840724
Procedure details


Cyclopentyl bromide (20g, 134 mmol) is added slowly (over 30 minutes) to a stirred suspension of potassium carbonate (27.6 g, 200 mmol) in N,N'-dimethylimidazolidinone (75 mL) containing 3-hydroxy-4-nitrobenzoic acid (9.15 g, 50 mmol) at 85° C. and then stirring is continued for 14 hours. The mixture is allowed to cool and then filtered. The filtrate is diluted with water (100 mL) then extracted with toluene (2×100 mL). The combined organic extract is dried over magnesium sulfate and then the solvent is removed under reduced pressure to give a brown mobile oil. This oil is subjected by flash chromatography on silica gel (dichloromethane as eluent) and the eluent evaporated under reduced pressure to give cyclopentyl 3-cyclopentyloxy-4-nitrobenzoate (10.2 g, 81.6%) as a yellow solid m.p. 45.5-°46.5° C. [Elemental analysis: C,63.7; H,6.66; N,4.37%; calculated: C,63.93; H,6.63; N, 4.39%].




Yield
81.6%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(Br)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[OH:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[N+:23]([O-:25])=[O:24])[C:17]([OH:19])=[O:18]>CN1CCN(C)C1=O>[CH:1]1([O:13][C:14]2[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=2[N+:23]([O-:25])=[O:24])[C:17]([O:19][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:18])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
134 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(N(CC1)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
9.15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is diluted with water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with toluene (2×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown mobile oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluent evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC=1C=C(C(=O)OC2CCCC2)C=CC1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: PERCENTYIELD | 81.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
